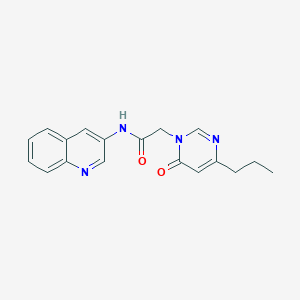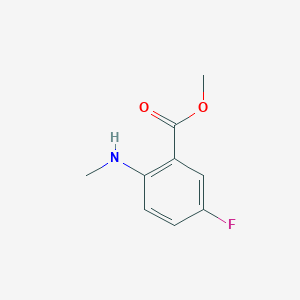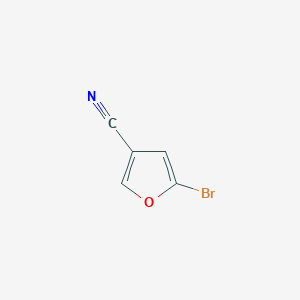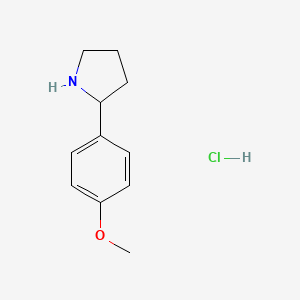
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic compound that has garnered significant interest in scientific research due to its diverse applications in chemistry, biology, and medicine. The compound contains a pyrimidinone core substituted with a propyl group and an acetamide linkage to a quinoline moiety. These structural elements contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide typically involves a multi-step process. The initial step usually involves the preparation of the pyrimidinone core. This can be achieved through condensation reactions between suitable precursors such as β-diketones and urea or its derivatives under acidic or basic conditions.
Once the pyrimidinone core is synthesized, a propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide
Industrial Production Methods: : Industrial-scale production of this compound can be achieved by optimizing the aforementioned synthetic routes. Automation and continuous flow chemistry techniques can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: : 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The compound can be reduced under catalytic hydrogenation conditions to produce reduced analogs with potential alterations in biological activity.
Common Reagents and Conditions: : Reagents such as sodium hydride, hydrogen peroxide, m-chloroperoxybenzoic acid, and various alkyl halides are commonly used in these reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure desired reaction specificity.
Major Products Formed: : The major products of these reactions include N-oxides, reduced analogs, and substituted derivatives, each with potentially unique biological properties.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups provide opportunities for creating diverse chemical libraries for drug discovery and material science.
Biology: : In biological research, this compound is explored for its potential as a lead molecule in the development of therapeutic agents. Its structural features suggest potential interactions with various biological targets, such as enzymes and receptors.
Medicine: : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Detailed pharmacological evaluations are ongoing to determine its efficacy and safety profiles.
Industry: : It finds applications in the development of specialty chemicals and intermediates for pharmaceutical manufacturing. Its unique structure also makes it a candidate for studying new material properties in the context of organic electronics and photonics.
Mécanisme D'action
The mechanism by which 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide exerts its effects is primarily based on its interactions with specific molecular targets. For instance, its potential antimicrobial activity might result from its ability to inhibit bacterial enzymes or interfere with cellular membrane integrity.
In the context of anti-inflammatory and anticancer research, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response. Detailed molecular studies are essential to fully elucidate the targets and pathways affected by this compound.
Similar Compounds
2-(6-oxo-4-butylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Shares a similar core structure but differs in the length of the alkyl chain, which may impact its biological activity.
2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : A shorter alkyl chain version, which could result in altered physicochemical properties and biological interactions.
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Incorporates a phenyl group instead of a propyl group, leading to different steric and electronic effects.
Uniqueness: : The uniqueness of this compound lies in its combination of the propyl-substituted pyrimidinone core with the quinoline moiety. This specific arrangement provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-5-14-9-18(24)22(12-20-14)11-17(23)21-15-8-13-6-3-4-7-16(13)19-10-15/h3-4,6-10,12H,2,5,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKURHACONRCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533654.png)

![1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533656.png)
![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)


![3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid](/img/structure/B2533663.png)
![1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2533664.png)
![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)

![1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[(2-methylthiophen-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2533671.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)
![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2533676.png)
![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533677.png)
